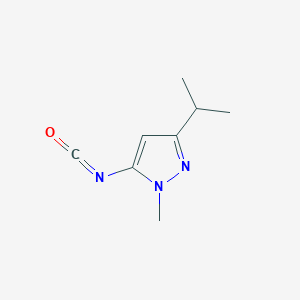
5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the preparation of intermediates and their subsequent conversion to the final product. The use of advanced techniques such as continuous flow reactors and high-throughput screening can optimize the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles, leading to the formation of urea derivatives.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with alkynes or alkenes, forming new heterocyclic structures.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, acetylenic ketones, and various nucleophiles. Reaction conditions often involve the use of solvents like ethanol, catalysts such as silver or copper, and controlled temperatures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include urea derivatives, substituted pyrazoles, and other heterocyclic compounds, depending on the specific reaction pathway and conditions employed .
Aplicaciones Científicas De Investigación
5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The isocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
5-Isopropyl-3-methyl-1H-pyrazole: Lacks the isocyanate group, resulting in different reactivity and applications.
3-Methyl-1-phenyl-1H-pyrazole: Another pyrazole derivative with distinct structural and functional properties.
Uniqueness
5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole is unique due to the presence of the isocyanate group, which imparts specific reactivity and potential for diverse applications in various fields . This distinguishes it from other pyrazole derivatives that may lack this functional group and its associated properties.
Actividad Biológica
5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazoles, as a class, have been noted for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article explores the biological activity of this compound, supported by data tables and case studies from various research findings.
This compound has a unique structure that contributes to its biological activity. The isocyanate functional group is known for its reactivity, which can lead to various interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₄O |
| Molecular Weight | 164.16 g/mol |
| CAS Number | [Not specified] |
| Structure | Structure |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The isocyanate group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. This mechanism is critical in understanding its role in various biological pathways.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines.
Case Study:
A study involving the evaluation of pyrazole derivatives demonstrated that specific substitutions on the pyrazole ring led to enhanced inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation (Table 1).
| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 |
|---|---|---|
| 5-Isocyanato-Pyrazole | 15 | 10 |
| Reference Compound A | 20 | 12 |
2. Anticancer Activity
The anticancer potential of pyrazoles has been widely studied. Compounds with similar structures have shown promise in targeting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings:
In a study assessing the cytotoxic effects on different cancer cell lines, this compound exhibited selective toxicity against breast cancer cells compared to normal cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast Cancer) | 8 | 4 |
| MCF-10A (Normal) | 32 |
Propiedades
Fórmula molecular |
C8H11N3O |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
5-isocyanato-1-methyl-3-propan-2-ylpyrazole |
InChI |
InChI=1S/C8H11N3O/c1-6(2)7-4-8(9-5-12)11(3)10-7/h4,6H,1-3H3 |
Clave InChI |
UQODCSNQWWPUOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN(C(=C1)N=C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















